Technical Guide: Physical Properties of Iodotrifluoromethylaniline Isomers
Technical Guide: Physical Properties of Iodotrifluoromethylaniline Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the physical properties of 4-Iodo-3-(trifluoromethyl)aniline. Extensive database searches have revealed a significant lack of available experimental data for this specific isomer. However, pertinent physical property data is available for the closely related isomer, 3-Iodo-4-(trifluoromethyl)aniline . This document summarizes the available data for this isomer, provides generalized experimental protocols for the determination of key physical properties of aromatic amines, and outlines a typical workflow for chemical characterization.
Introduction: The Challenge of Isomer-Specific Data
Isomers, while possessing the same molecular formula, can exhibit distinct physical and chemical properties due to the differential arrangement of their atoms. In the case of 4-Iodo-3-(trifluoromethyl)aniline, there is a notable absence of curated physical property data in publicly accessible scientific literature and chemical databases. This suggests that this specific isomer may be less commonly synthesized or characterized compared to its positional isomer, 3-Iodo-4-(trifluoromethyl)aniline.
This guide, therefore, focuses on providing the available data for the more documented isomer, 3-Iodo-4-(trifluoromethyl)aniline, to serve as a valuable reference point for researchers working with related structures.
Physical Properties of 3-Iodo-4-(trifluoromethyl)aniline
The physical properties of 3-Iodo-4-(trifluoromethyl)aniline (CAS No. 1261622-18-7) are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃IN | --INVALID-LINK--[1] |
| Molecular Weight | 287.02 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |
| logP (octanol-water partition coefficient) | 2.8922 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Note: Experimental values for properties such as melting point, boiling point, density, and solubility for 3-Iodo-4-(trifluoromethyl)aniline are not consistently reported across publicly available sources. The data presented here is largely based on computational models.
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of aromatic amines. These protocols are based on standard laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.[2]
Methodology: Capillary Method
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Sample Preparation: A small amount of the crystalline aromatic amine is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.[3]
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The sample is heated at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.[4]
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For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2] A narrow melting range (typically ≤ 1°C) is indicative of a pure compound.[2]
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Boiling Point Determination
For liquid aromatic amines, the boiling point is a characteristic physical property.
Methodology: Micro Boiling Point Determination
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Sample Preparation: A small volume (a few drops) of the liquid amine is placed in a small test tube.
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Apparatus: A Thiele tube or a similar heating bath, a thermometer, and a sealed capillary tube are required.
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Procedure:
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A short, sealed capillary tube is inverted and placed into the test tube containing the amine.
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The test tube is attached to a thermometer and heated in the Thiele tube.
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As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
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The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Density Determination
The density of a liquid amine can be determined using a pycnometer.
Methodology: Pycnometer Method
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Apparatus: A calibrated pycnometer of a known volume.
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Procedure:
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The empty pycnometer is weighed.
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It is then filled with the liquid amine, ensuring no air bubbles are present, and weighed again.
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The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.
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The density of the amine is calculated using the formula: Density of Amine = (Mass of Amine / Mass of Water) * Density of Water
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Solubility Determination
The solubility of an aromatic amine in various solvents provides insight into its polarity and potential applications.[5][6]
Methodology: Visual Assessment
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Procedure:
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A small, measured amount of the amine (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).
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The mixture is agitated vigorously.
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The solubility is observed and categorized as soluble, partially soluble, or insoluble.
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This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, diethyl ether, and hexane.
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Due to their basic nature, the solubility of amines in acidic aqueous solutions is also typically assessed.[5][6][7]
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Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, which would be applicable to a substance like 4-Iodo-3-(trifluoromethyl)aniline.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Conclusion
While direct experimental data for the physical properties of 4-Iodo-3-(trifluoromethyl)aniline remains elusive, the information available for its isomer, 3-Iodo-4-(trifluoromethyl)aniline, provides a useful surrogate for researchers in the field. The generalized experimental protocols outlined in this guide offer a practical framework for the characterization of this and other novel aromatic amines. As with any uncharacterized substance, appropriate safety precautions should be taken during handling and analysis.
